2-(4-Chlorophenoxy)-2-methyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one
CAS No.: 1704636-60-1
Cat. No.: VC4360589
Molecular Formula: C19H22ClNO2S2
Molecular Weight: 395.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704636-60-1 |
|---|---|
| Molecular Formula | C19H22ClNO2S2 |
| Molecular Weight | 395.96 |
| IUPAC Name | 2-(4-chlorophenoxy)-2-methyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)propan-1-one |
| Standard InChI | InChI=1S/C19H22ClNO2S2/c1-19(2,23-15-7-5-14(20)6-8-15)18(22)21-10-9-17(25-13-11-21)16-4-3-12-24-16/h3-8,12,17H,9-11,13H2,1-2H3 |
| Standard InChI Key | VQFQFTOLQNEVCZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C(=O)N1CCC(SCC1)C2=CC=CS2)OC3=CC=C(C=C3)Cl |
Introduction
The compound 2-(4-Chlorophenoxy)-2-methyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one is a complex organic molecule that incorporates several distinct functional groups, including a chlorophenoxy group, a methyl group, a thiophenyl group, and a thiazepan ring. This compound is likely of interest due to its potential applications in pharmaceuticals or agrochemicals, given the presence of these diverse functional groups.
Potential Applications
Given its complex structure, this compound may have potential applications in:
-
Pharmaceuticals: The presence of diverse functional groups suggests potential biological activity.
-
Agrochemicals: Similar compounds are used as intermediates in the synthesis of pesticides and fungicides.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume